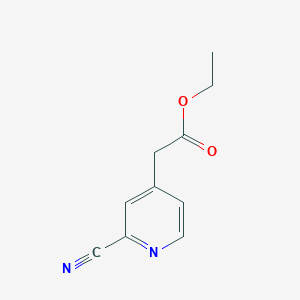

ethyl 2-(2-cyanopyridin-4-yl)acetate

Vue d'ensemble

Description

ethyl 2-(2-cyanopyridin-4-yl)acetate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a cyano group at the 2-position and an acetic acid ethyl ester group at the 4-position of the pyridine ring

Mécanisme D'action

Target of Action

Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that this compound might interact with palladium catalysts and organoboron reagents in these reactions.

Mode of Action

In the context of sm cross-coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Result of Action

Similar compounds have been used in the synthesis of various biologically active compounds , suggesting that this compound might have a significant role in the synthesis of other compounds.

Action Environment

It’s worth noting that the success of sm cross-coupling reactions, in which similar compounds are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-cyanopyridin-4-yl)acetate typically involves the reaction of 2-cyano-4-pyridinecarboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography. Another method involves the cyclization of 1,3-dicarbonyl compounds with cyanoacetamides using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst under reflux in ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

ethyl 2-(2-cyanopyridin-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Hydrolysis can be carried out using aqueous acid or base under reflux conditions.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Amino derivatives.

Substitution: Carboxylic acids.

Applications De Recherche Scientifique

ethyl 2-(2-cyanopyridin-4-yl)acetate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(Pyridin-2-yl) Pyrimidine Derivatives: These compounds share a similar pyridine core and exhibit diverse biological activities.

Pyridin-2-yl-methanes: These compounds are important pharmaceutical intermediates and share structural similarities with ethyl 2-(2-cyanopyridin-4-yl)acetate.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Activité Biologique

Ethyl 2-(2-cyanopyridin-4-yl)acetate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a cyano group and an ethyl acetate moiety. This structural configuration is believed to contribute to its unique biological properties, making it a valuable scaffold for drug development.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, which may play a role in its anticancer and antimicrobial activities.

- Receptor Binding : Studies indicate that it may interact with specific receptors involved in cellular signaling pathways, influencing cell growth and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, research involving its sodium salt demonstrated significant anti-cancer effects against Ehrlich ascites carcinoma (EAC) cells in vivo. The treatment resulted in reduced EAC cell volume and count, with histopathological examinations confirming improvements in liver and kidney tissues without adverse effects .

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Model | Findings |

|---|---|---|

| EAC Cells | Significant reduction in cell volume and count; improved organ health | |

| Various Cancer Cell Lines | Demonstrated apoptosis through caspase activation |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Compounds with similar pyridine structures have exhibited notable antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans. The presence of additional functional groups enhances these activities .

Table 2: Antimicrobial Activity Overview

| Pathogen | Activity Observed |

|---|---|

| Staphylococcus aureus | Inhibition observed |

| Candida albicans | Moderate inhibition |

Case Studies

- In Vivo Evaluation : A study conducted on the sodium salt form of this compound revealed its effectiveness in reducing tumor size in mice models, indicating its potential as a chemotherapeutic agent .

- Molecular Docking Studies : Docking studies have shown favorable interactions between this compound and key receptors involved in cancer progression, further supporting its therapeutic potential .

Propriétés

IUPAC Name |

ethyl 2-(2-cyanopyridin-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-14-10(13)6-8-3-4-12-9(5-8)7-11/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUJMZWGAZKJLOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=NC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301258215 | |

| Record name | 4-Pyridineacetic acid, 2-cyano-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301258215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256337-25-3 | |

| Record name | 4-Pyridineacetic acid, 2-cyano-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256337-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridineacetic acid, 2-cyano-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301258215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.